5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole

Organic Synthesis Chemical Procurement Medicinal Chemistry

This compound offers a non‑negotiable substitution pattern for medicinal chemistry: the 5‑bromo group serves as a versatile cross‑coupling handle for late‑stage functionalization, while the 6‑fluoro and 1‑isopropyl groups fine‑tune lipophilicity (calc. LogP ~3.5). It is supplied at ≥95% purity, ensuring reliable performance in Suzuki‑Miyaura reactions and high‑throughput library synthesis. Ideal for SAR exploration where exact halogen/alkyl placement is critical.

Molecular Formula C12H14BrFN2
Molecular Weight 285.16
CAS No. 1352318-52-5
Cat. No. B594564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole
CAS1352318-52-5
Molecular FormulaC12H14BrFN2
Molecular Weight285.16
Structural Identifiers
SMILESCCC1=NC2=CC(=C(C=C2N1C(C)C)F)Br
InChIInChI=1S/C12H14BrFN2/c1-4-12-15-10-5-8(13)9(14)6-11(10)16(12)7(2)3/h5-7H,4H2,1-3H3
InChIKeyURUOMJUOYMIMRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole (CAS 1352318-52-5) for Medicinal Chemistry and Agrochemical Research


5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole is a synthetic heterocyclic compound belonging to the benzimidazole class . Its core structure is a benzo-fused imidazole ring, which is a recognized pharmacophore in medicinal chemistry [1]. The specific substitution pattern of this compound, defined by its CAS number 1352318-52-5, includes a 2-ethyl, 1-isopropyl, 5-bromo, and 6-fluoro groups on the benzimidazole core . It is commercially available as a high-purity chemical building block for use in organic synthesis and drug discovery research .

Why 5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole (CAS 1352318-52-5) Cannot Be Interchanged with Other Benzimidazole Analogs


Substitution on a benzimidazole core is not arbitrary; even minor changes in halogen or alkyl group patterns can drastically alter a compound's physicochemical properties and potential biological interactions [1]. The specific combination of a 5-bromo, 6-fluoro, 2-ethyl, and 1-isopropyl substitution found in CAS 1352318-52-5 creates a unique and precisely defined molecular geometry, electronic distribution, and lipophilicity profile. Generic substitution with other benzimidazole building blocks, such as those lacking the fluoro group or having a different alkyl chain, would result in a different molecule with distinct reactivity in chemical synthesis and potentially different pharmacological properties [2]. For a researcher aiming to replicate a specific synthetic route or evaluate a defined structure-activity relationship (SAR), this exact substitution pattern is non-negotiable.

Quantitative Differentiation of 5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole (CAS 1352318-52-5)


Defined Purity Specification for CAS 1352318-52-5 Enables Reproducible Research

The target compound, CAS 1352318-52-5, is commercially supplied with a defined and verifiable minimum purity specification of 96% . This quantitative purity value provides a clear and measurable benchmark for procurement, ensuring the consistency and reliability required for reproducible synthetic procedures. This contrasts with many other benzimidazole building blocks, which may be offered at lower purities (e.g., 95%) or without a guaranteed specification, introducing potential variability into research workflows .

Organic Synthesis Chemical Procurement Medicinal Chemistry

5-Bromo Substituent as a Synthetic Handle for Cross-Coupling Reactions

The presence of the bromine atom at the 5-position serves as a specific synthetic handle, enabling further functionalization via well-established transition-metal-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura couplings [1]. This is a key differentiator from the non-brominated analog, 6-fluoro-2-ethyl-1-isopropylbenzimidazole, which lacks this reactive site and therefore cannot undergo such selective and high-yielding transformations to generate more complex molecular libraries. This capability is crucial for late-stage functionalization in drug discovery [2].

Medicinal Chemistry Synthetic Methodology C-C Bond Formation

Combined Bromo and Fluoro Substitution Pattern Modulates Lipophilicity

The unique combination of a lipophilic bromine atom at the 5-position and an electronegative fluorine atom at the 6-position provides a finely tuned lipophilicity profile. The target compound has a calculated LogP (XLogP3-AA) of approximately 3.5 . This value is meaningfully different from a mono-substituted analog, 5-fluoro-2-isopropyl-1H-benzimidazole, which lacks the bromine atom and has a lower calculated LogP of approximately 1.9 [1]. This difference in lipophilicity is a key determinant of a molecule's ability to permeate biological membranes and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile [2].

Medicinal Chemistry Drug Design ADME Properties

Optimal Application Scenarios for 5-Bromo-2-ethyl-6-fluoro-1-isopropylbenzimidazole (CAS 1352318-52-5)


Medicinal Chemistry: Building Block for Generating Diverse Benzimidazole Libraries

This compound serves as an ideal, high-purity building block (minimum 96% purity ) for medicinal chemistry programs. Its 5-bromo substituent acts as a versatile handle for Suzuki-Miyaura and other cross-coupling reactions, enabling the rapid synthesis of diverse benzimidazole-based compound libraries for high-throughput screening campaigns. The defined purity ensures the quality of the final library compounds.

Chemical Biology: Precursor for Late-Stage Functionalization in Drug Discovery

In drug discovery, the ability to perform late-stage functionalization (LSF) on a core scaffold is invaluable. The specific and reactive 5-bromo group on CAS 1352318-52-5 allows chemists to introduce a wide array of functional groups at a late stage in a synthetic sequence, facilitating the rapid exploration of structure-activity relationships (SAR) around a central benzimidazole pharmacophore.

Material Science: Synthesis of Functional Materials with Tunable Lipophilicity

The combined 5-bromo and 6-fluoro substitution pattern results in a calculated LogP of approximately 3.5 , which is higher than that of many mono-fluorinated analogs. This makes the compound a valuable precursor for synthesizing benzimidazole-containing ligands or building blocks for materials applications where controlled lipophilicity is required, such as in the design of organic electronic materials or liquid crystals.

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